(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
Major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE shares similarities with other halogenated hydrazines and methoxybenzaldehyde derivatives.
Dichloroaniline: Another halogenated aromatic compound with different halogen atoms and functional groups.
Uniqueness
The uniqueness of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H7Br2F7N2O |
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Molecular Weight |
524.02 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H7Br2F7N2O/c1-27-14-5(2-6(16)3-7(14)17)4-25-26-13-11(20)9(18)8(15(22,23)24)10(19)12(13)21/h2-4,26H,1H3/b25-4- |
InChI Key |
ZZZZSFQBJHLEQI-UJOWUYHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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